molecular formula C20H12Cl2N2O2 B103323 4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione CAS No. 15715-19-2

4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione

Cat. No.: B103323
CAS No.: 15715-19-2
M. Wt: 383.2 g/mol
InChI Key: DDVFOLVGRBHZJB-UHFFFAOYSA-N
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Description

4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione is a complex organic compound belonging to the quinacridone family. This compound is known for its vibrant color properties and is often used as a pigment in various industrial applications. Its unique structure, characterized by the presence of chlorine atoms and a tetrahydro configuration, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,13-dihydroxyquinacridone and 4,11-dichloro-5,6,12,13-tetrahydroquinacridone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol and water, and catalysts such as sodium nitrobenzenesulfonate. The mixture is heated to reflux for several hours to ensure complete reaction.

    Purification: After the reaction is complete, the product is purified through filtration and recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:

    Batch Processing: Large quantities of starting materials are mixed in batch reactors.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

    Automated Purification: Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinacridone derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinacridone forms.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.

Major Products:

    Oxidation Products: Quinacridone derivatives with altered electronic properties.

    Reduction Products: Various tetrahydroquinacridone forms with different degrees of hydrogenation.

    Substitution Products: Compounds with new functional groups replacing chlorine atoms.

Scientific Research Applications

4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced organic materials and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Employed as a pigment in paints, coatings, and plastics due to its excellent color stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.

    Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    Quinacridone: A parent compound with similar structural features but lacking chlorine atoms and tetrahydro configuration.

    2,9-Dichloroquinacridone: A closely related compound with chlorine atoms at different positions.

    5,12-Dihydroquinacridone: A reduced form of quinacridone with different hydrogenation levels.

Uniqueness: 4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione stands out due to its unique combination of chlorine atoms and tetrahydro configuration, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

15715-19-2

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2 g/mol

IUPAC Name

4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione

InChI

InChI=1S/C20H12Cl2N2O2/c21-13-5-1-3-9-17(13)23-15-8-12-16(7-11(15)19(9)25)24-18-10(20(12)26)4-2-6-14(18)22/h1-6H,7-8H2,(H,23,25)(H,24,26)

InChI Key

DDVFOLVGRBHZJB-UHFFFAOYSA-N

SMILES

C1C2=C(CC3=C1NC4=C(C3=O)C=CC=C4Cl)NC5=C(C2=O)C=CC=C5Cl

Canonical SMILES

C1C2=C(CC3=C1NC4=C(C3=O)C=CC=C4Cl)NC5=C(C2=O)C=CC=C5Cl

Key on ui other cas no.

15715-19-2

Origin of Product

United States

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